molecular formula C6H2Eu2O13 B3433455 Europium(III) oxalate hydrate CAS No. 304675-55-6

Europium(III) oxalate hydrate

Cat. No.: B3433455
CAS No.: 304675-55-6
M. Wt: 586.00 g/mol
InChI Key: DFUMNFRIKCFDGT-UHFFFAOYSA-H
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Description

Europium(III) oxalate hydrate is a chemical compound composed of europium, oxalic acid, and water. It is represented by the chemical formula Eu₂(C₂O₄)₃·xH₂O, where x denotes the number of water molecules associated with the compound. This compound is known for its colorless solid appearance and is utilized in various scientific and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Europium(III) oxalate hydrate can be synthesized by adding an excess of oxalic acid to a hot solution containing europium(III) cations. The reaction results in the precipitation of this compound, which is then dried in a desiccator . The reaction can be represented as follows: [ 2Eu^{3+} + 3C₂O₄^{2-} + xH₂O \rightarrow Eu₂(C₂O₄)₃·xH₂O ]

Industrial Production Methods: A continuous morphology-controllable precipitation strategy using a microchannel reactor has been developed for the industrial production of this compound. This method allows for the control of crystal structure, morphology, and particle size distribution by adjusting the flow ratio between raw materials within the microchannels . The process involves the careful regulation of supersaturation, mixing intensity, and reaction temperatures to achieve high yield and controllable morphology.

Chemical Reactions Analysis

Types of Reactions: Europium(III) oxalate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Europium(III) oxalate hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of europium(III) oxalate hydrate primarily involves its ability to undergo dehydration and thermal decomposition to form europium(III) oxide. The molecular targets and pathways involved include the interaction of europium(III) cations with oxalate anions and water molecules, leading to the formation of the hydrated compound. Upon heating, the water molecules are released, and the oxalate decomposes to form europium(III) oxide .

Properties

IUPAC Name

europium(3+);oxalate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUMNFRIKCFDGT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Eu+3].[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Eu2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952799
Record name Europium(3+) ethanedioate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304675-55-6
Record name Europium(3+) ethanedioate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Europium(III) oxalate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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